molecular formula C12H17NO2 B13300411 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol

Katalognummer: B13300411
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DHJMGVZTDGYGAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.26888 g/mol This compound features a cyclopropylamino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol typically involves the following steps:

    Formation of the Cyclopropylamino Group: The cyclopropylamino group can be synthesized through the reaction of cyclopropylamine with an appropriate precursor, such as an alkyl halide or an ester.

    Attachment to the Ethyl Chain: The cyclopropylamino group is then attached to an ethyl chain through a nucleophilic substitution reaction.

    Formation of the Methoxyphenol Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol moiety may also contribute to its activity by modulating oxidative stress or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[1-(Cyclopropylamino)ethyl]-4-hydroxyphenol: Similar structure but lacks the methoxy group.

    2-[1-(Cyclopropylamino)ethyl]-4-ethoxyphenol: Similar structure but has an ethoxy group instead of a methoxy group.

    2-[1-(Cyclopropylamino)ethyl]-4-chlorophenol: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol is unique due to the presence of both the cyclopropylamino and methoxyphenol groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-[1-(cyclopropylamino)ethyl]-4-methoxyphenol

InChI

InChI=1S/C12H17NO2/c1-8(13-9-3-4-9)11-7-10(15-2)5-6-12(11)14/h5-9,13-14H,3-4H2,1-2H3

InChI-Schlüssel

DHJMGVZTDGYGAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)OC)O)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.